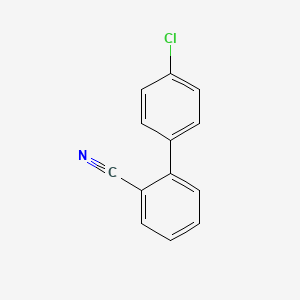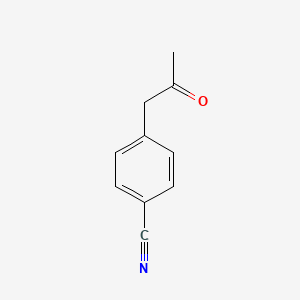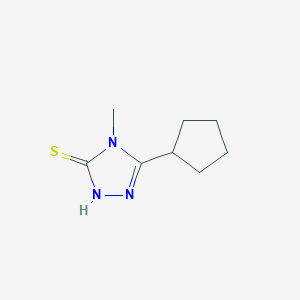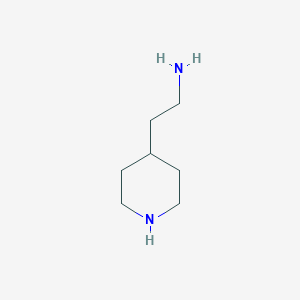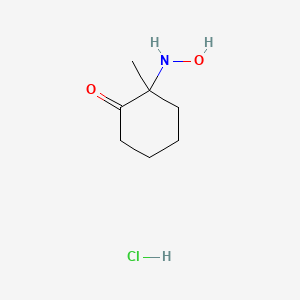
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
Vue d'ensemble
Description
Hydroxylamine hydrochloride is widely used in pharmaceutical intermediates and final drug substances synthesis . It is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds . It is very difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .
Synthesis Analysis
Hydroxylamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . A simple and easy synthesis of ten arylamidoximes from arylnitriles and hydroxylamine is described . A new mechanism for the formation of arylamidoximes, as well as arylamides, from arylnitriles and hydroxylamine is suggested .
Molecular Structure Analysis
Hydroxylamine is an inorganic compound with the chemical formula NH2OH . The compound is in a form of a white hygroscopic crystals . Hydroxylamine is almost always provided and used as an aqueous solution .
Chemical Reactions Analysis
Hydroxylamine is a well-known agent of mutation that is relatively toxic, causing injury and both physiological changes in plants, animals, and humans who come into contact with it . The benzaldehyde–hydroxylamine reaction is the best choice because the resultant hydroxylamine product is hydrophobic and can be strongly retained on reversed-phase HPLC .
Physical And Chemical Properties Analysis
Hydroxylamine hydrochloride is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus (insulin independent) . Its mechanism of action is associated with the ability to suppress gluconeogenesis, to form free fatty acids, and to oxidize fats .
Applications De Recherche Scientifique
X-ray Powder Diffraction and Structural Analysis
- The structural determination of compounds structurally similar to 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, such as S-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride, has been facilitated by X-ray powder diffraction data. This technique provides critical insights into the compound's crystal structure, helping in the understanding of its physical and chemical properties (Maixner et al., 2017).
Muscarinic Receptor Binding Studies
- Research on structurally related compounds has explored their binding affinity towards muscarinic receptors. For example, studies have been conducted on the stereoisomers related to rociverine, highlighting the impact of stereochemistry on their binding pattern across different muscarinic receptor subtypes (Barbier et al., 1995).
Cytotoxic Evaluation for Cancer Research
- The cytotoxic effects of compounds including 2,6-bis-(phenylmethylene)cyclohexanone derivatives on murine mammary EMT6 cells have been evaluated, revealing potential applications in cancer research. These studies contribute to the understanding of how structural modifications can influence cytotoxic activity (Dimmock et al., 1992).
Synthesis and Stereochemistry
- The synthesis and absolute configuration of stereoisomers of related compounds have been thoroughly investigated, underscoring the significance of stereochemistry in biological activity and receptor binding. This research has practical implications for drug design and the development of new therapeutic agents (Bugno et al., 1997).
Green Chemistry in Drug Discovery
- The environmentally friendly synthesis of analogues for known drugs demonstrates the application of green chemistry principles in pharmaceutical research. Such studies focus on developing sustainable methods for drug design, contributing to the advancement of eco-friendly pharmaceutical manufacturing processes (Reddy et al., 2014).
Mécanisme D'action
Target of Action
It’s known that hydroxylamine derivatives, such as this compound, are often involved in reactions with aldehydes and ketones .
Mode of Action
The compound, being a hydroxylamine derivative, can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Biochemical Pathways
It’s known that hydroxylamine hydrochloride participates in the synthesis of 1,2,4-oxadiazoles, secondary amides, and tertiary amides . It’s used as a reactant in electrophilic substitution reactions, oxidation, and reduction reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds, such as oximes, can be influenced by factors like the route of administration, dosage, and individual patient characteristics .
Result of Action
The result of the action of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is the formation of oximes when it reacts with aldehydes and ketones . Oximes are important in various fields of chemistry and biochemistry, including as intermediates in organic synthesis .
Action Environment
The action of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride can be influenced by various environmental factors. For instance, the reaction of this compound with aldehydes and ketones to form oximes can be carried out in different solvents . The choice of solvent can influence the reaction rate and the yield of the product .
Safety and Hazards
Orientations Futures
Selective hydrogenation of oximes over heterogeneous catalysts is still one of the most useful and challenging reactions in synthetic organic chemistry to obtain amines and hydroxylamines . This method eliminates nitrating agents that exhibit oxidizing properties and may cause undesirable effects on other structural fragments of complex molecules .
Propriétés
IUPAC Name |
2-(hydroxyamino)-2-methylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8-10)5-3-2-4-6(7)9;/h8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWAUACUUBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383588 | |
| Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |
CAS RN |
306935-62-6 | |
| Record name | Cyclohexanone, 2-(hydroxyamino)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





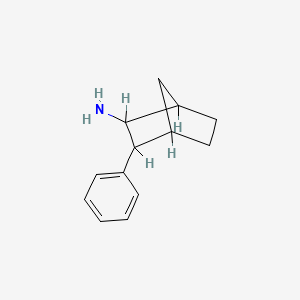


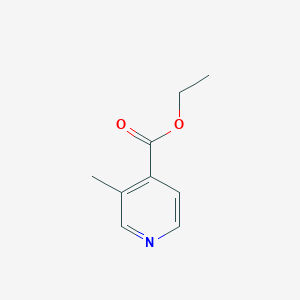
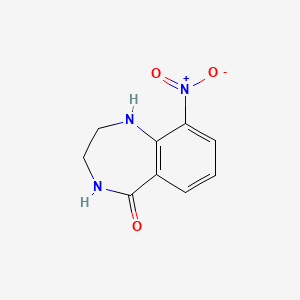
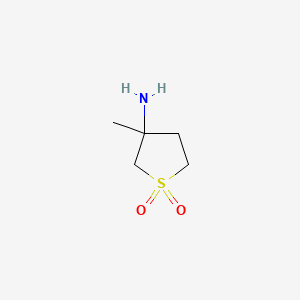
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)

